molecular formula C14H16N4O B1329545 Disperse Diazo Black 3BF CAS No. 6232-57-1

Disperse Diazo Black 3BF

Cat. No.: B1329545
CAS No.: 6232-57-1
M. Wt: 256.3 g/mol
InChI Key: DBENZRUFCCLWPP-UHFFFAOYSA-N
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Description

Disperse Diazo Black 3BF is an azo compound characterized by the presence of an azo group (-N=N-) linking two aromatic rings This compound is notable for its vibrant color properties, making it a valuable component in dyes and pigments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disperse Diazo Black 3BF typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminophenylamine in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 5-methyl-2-methoxyaniline under alkaline conditions to form the azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Disperse Diazo Black 3BF undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitro compounds.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens and sulfonic acids.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Disperse Diazo Black 3BF has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex organic compounds.

    Biology: Employed in staining techniques for microscopy due to its vibrant color.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of Disperse Diazo Black 3BF primarily involves its interaction with light and other chemical species. The azo group can undergo cis-trans isomerization upon exposure to light, altering the compound’s color properties. In biological systems, the compound can interact with cellular components, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl Red: Another azo compound with similar structural features but different substituents.

    Sudan III: A lipid-soluble dye with an azo group, used for staining in biological applications.

    4-((4-Nitrophenyl)azo)aniline: Similar in structure but with a nitro group instead of an amino group.

Uniqueness

Disperse Diazo Black 3BF is unique due to its specific substituents, which confer distinct chemical and physical properties. Its combination of an amino group and a methoxy group on the aromatic rings provides unique reactivity and color properties, making it valuable in specific applications where other azo compounds may not be suitable.

Properties

IUPAC Name

4-[(4-aminophenyl)diazenyl]-2-methoxy-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-9-7-12(16)14(19-2)8-13(9)18-17-11-5-3-10(15)4-6-11/h3-8H,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBENZRUFCCLWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)N)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7064152
Record name C.I. Disperse Black 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6232-57-1
Record name 4-[2-(4-Aminophenyl)diazenyl]-2-methoxy-5-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6232-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C.I. 11255
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006232571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-[2-(4-aminophenyl)diazenyl]-2-methoxy-5-methyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Disperse Black 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7064152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-aminophenyl)azo]-5-methyl-o-anisidine
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